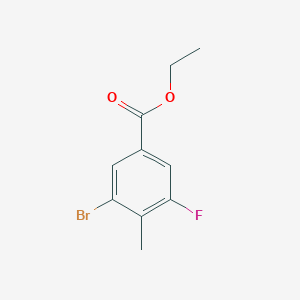

Ethyl 3-bromo-5-fluoro-4-methylbenzoate

Description

Ethyl 3-bromo-5-fluoro-4-methylbenzoate (CAS: 1262396-04-2) is a halogenated aromatic ester with a molecular formula of C₁₀H₁₀BrFO₂. This compound features a bromine atom at position 3, a fluorine atom at position 5, and a methyl group at position 4 on the benzoate ring, with an ethyl ester functional group. Such substitutions confer unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

ethyl 3-bromo-5-fluoro-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-3-14-10(13)7-4-8(11)6(2)9(12)5-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXUNNYTSVTMQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-5-fluoro-4-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-4-methylbenzoic acid, followed by esterification with ethanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The esterification step requires an acid catalyst, such as sulfuric acid, to facilitate the reaction between the carboxylic acid and ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-fluoro-4-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is used for oxidation reactions.

Major Products Formed

Substitution: Products include ethyl 3-azido-5-fluoro-4-methylbenzoate or ethyl 3-thiocyanato-5-fluoro-4-methylbenzoate.

Reduction: The major product is 3-bromo-5-fluoro-4-methylbenzyl alcohol.

Oxidation: The major product is 3-bromo-5-fluoro-4-methylbenzoic acid.

Scientific Research Applications

Ethyl 3-bromo-5-fluoro-4-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It serves as a precursor in the development of potential therapeutic agents, particularly in the field of oncology.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-fluoro-4-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to target molecules, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ester Group Variations

- Methyl 3-Bromo-5-Fluoro-4-Methylbenzoate (CAS: 1533932-57-8): This analog replaces the ethyl ester with a methyl group. It has a molecular weight of 247.061 g/mol and a purity >97% .

- tert-Butyl 2-Bromo-5-Fluorobenzoate (CAS: 1263281-14-6) :

The bulky tert-butyl ester increases steric hindrance and lipophilicity, which may enhance metabolic stability in drug candidates but complicate crystallization .

Substituent Position Variations

- Ethyl 2-Bromo-4-Fluorobenzoate (CAS: 651341-68-3) :

Bromine and fluorine are positioned at 2 and 4, respectively. This regioisomer exhibits a similarity score of 0.95 to the target compound, suggesting comparable electronic effects but distinct steric interactions in molecular recognition .

Additional Substituents

- Methyl 2-Bromo-4-Fluoro-6-Methylbenzoate (CAS: A194450) :

An extra methyl group at position 6 introduces steric hindrance, which could impede enzymatic degradation or receptor binding in biological systems .

Data Tables: Comparative Analysis of Key Compounds

*Calculated based on molecular formula.

Biological Activity

Ethyl 3-bromo-5-fluoro-4-methylbenzoate is an organic compound notable for its unique molecular structure, which includes bromine and fluorine substituents on a methyl-substituted benzoate framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of halogen atoms (bromine and fluorine) is critical as they enhance the compound's binding affinity to biological targets, potentially influencing its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 305.10 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

This compound's biological activity is primarily linked to its ability to interact with various biological molecules. The halogen substituents may facilitate nucleophilic attacks, enhancing the compound's reactivity in biochemical pathways. This reactivity is crucial for its potential applications in drug development, particularly in inhibiting enzyme activity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is essential for therapeutic applications.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the development of antibacterial agents.

Case Studies and Research Findings

-

Enzyme Interaction Studies :

Compound IC50 (µM) E. coli Gyrase IC50 (µM) E. coli Topo IV This compound 2.91 4.80 Ciprofloxacin 0.49 2.71 - Antimicrobial Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.